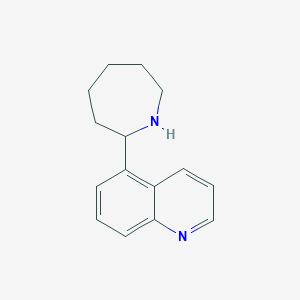

5-Azepan-2-YL-quinoline

説明

Structure

3D Structure

特性

CAS番号 |

527673-86-5 |

|---|---|

分子式 |

C15H18N2 |

分子量 |

226.32 g/mol |

IUPAC名 |

5-(azepan-2-yl)quinoline |

InChI |

InChI=1S/C15H18N2/c1-2-8-14(16-10-3-1)12-6-4-9-15-13(12)7-5-11-17-15/h4-7,9,11,14,16H,1-3,8,10H2 |

InChIキー |

PTAQRCYCWKOIAX-UHFFFAOYSA-N |

SMILES |

C1CCC(NCC1)C2=C3C=CC=NC3=CC=C2 |

正規SMILES |

C1CCC(NCC1)C2=C3C=CC=NC3=CC=C2 |

製品の起源 |

United States |

Synthetic Methodologies for 5 Azepan 2 Yl Quinoline and Its Analogues

Retrosynthetic Analysis of the 5-Azepan-2-YL-quinoline Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the most logical primary disconnection is the carbon-carbon bond linking the quinoline (B57606) C2 position to the azepane C2 position. This disconnection suggests two principal synthetic routes:

Route A: A nucleophilic azepane synthon (e.g., an organometallic derivative of azepane) reacting with an electrophilic quinoline at the C2 position (e.g., a 2-haloquinoline).

Route B: An electrophilic azepane synthon (e.g., an N-acylazepane derivative) reacting with a nucleophilic quinoline (e.g., a quinoline organometallic species).

Further retrosynthetic breakdown of the quinoline ring points toward well-established syntheses. For instance, a Friedländer synthesis disconnection would break the quinoline into a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) precursor and a carbonyl compound containing the azepane moiety. oiccpress.comiipseries.org Alternatively, a Doebner-von Miller approach would lead back to aniline (B41778) and α,β-unsaturated carbonyl precursors. iipseries.orgijpsjournal.com

The azepane ring can be retrosynthetically disconnected via two main pathways. A ring-closing disconnection breaks the seven-membered ring to an acyclic amino-diene precursor, a suitable substrate for ring-closing metathesis (RCM). thieme-connect.com A ring-expansion disconnection transforms the azepane into a more readily synthesized six-membered piperidine (B6355638) or cyclohexanone (B45756) derivative. northumbria.ac.ukmanchester.ac.uk This comprehensive analysis provides a roadmap for various synthetic possibilities. actascientific.com

Conventional and Green Synthetic Approaches for Quinoline Ring Construction

The quinoline ring is a privileged scaffold in medicinal chemistry, and numerous methods for its construction have been developed over more than a century. acs.orgnumberanalytics.com These methods range from classical name reactions to modern, sustainable protocols. ijpsjournal.comresearchgate.net

Several classical reactions form the bedrock of quinoline synthesis. iipseries.orgresearchgate.net These methods are often robust but can suffer from harsh conditions, low yields, and the use of hazardous reagents. acs.orgacs.org Modern adaptations aim to address these shortcomings. researchgate.netrsc.org

| Reaction Name | Conventional Reactants & Conditions | Modern Adaptations & Advantages |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). iipseries.org | Microwave-assisted synthesis for reduced reaction times; use of greener catalysts. iipseries.orgresearchgate.net |

| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, strong acid (e.g., HCl). iipseries.orgijpsjournal.com | Use of H2SO4 in water as a greener catalytic system. iipseries.org |

| Friedländer Synthesis | 2-aminoaryl aldehyde or ketone and a compound with an α-methylene ketone. iipseries.orgnih.gov | Use of iodine as a green alternative to metal catalysts; solvent-free conditions with nanocatalysts. rsc.orgnih.gov |

| Combes Synthesis | Aniline and a β-diketone, typically under acidic conditions. iipseries.orgnih.gov | Improved efficiency and yields under optimized catalytic conditions. |

| Pfitzinger Reaction | Isatin and a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids. iipseries.org | Microwave irradiation to produce quinoline-4-carboxylic acids efficiently. iipseries.org |

This table summarizes key classical methods for quinoline synthesis and their modern improvements.

Multicomponent reactions (MCRs) have emerged as a powerful strategy for synthesizing complex molecules like quinolines from simple starting materials in a single step. rsc.orgrsc.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. rsc.orgrsc.org

The Povarov reaction, a [4+2] cycloaddition, is a prominent MCR used to produce tetrahydroquinolines from anilines, aldehydes, and activated alkenes. rsc.orgbeilstein-journals.org These tetrahydroquinoline adducts can then be oxidized to the corresponding aromatic quinolines, providing a versatile two-step sequence to highly substituted products. beilstein-journals.org Other MCRs, such as those based on the Ugi and Gewald reactions, have also been successfully employed in the synthesis of diverse quinoline scaffolds. rsc.org Recent advancements include metal-free, camphor (B46023) sulphonic acid (CSA) catalyzed Povarov-type reactions, which proceed under microwave assistance. rsc.org

In the quest for sustainable chemistry, nanocatalysts have offered an effective green alternative to traditional methods for quinoline synthesis. acs.orgresearchgate.netacs.org These protocols offer significant advantages, including high yields, mild reaction conditions, minimal waste, short reaction times, and the ability to recover and reuse the catalyst. acs.orgnih.gov

A wide variety of nanocatalysts have been developed, including those based on:

Iron: Magnetic iron oxide nanoparticles (Fe3O4), often coated with silica (B1680970) or functionalized, are used to catalyze reactions like the Friedländer annulation under solvent-free conditions. nih.gov

Copper, Zinc, Nickel, and Cobalt: These transition metal-based nanocatalysts have also proven effective. acs.org

Tin: SnO2 nanoparticles have been shown to be highly active as a heterogeneous catalyst for the two-component reaction of 2-aminobenzophenones with acetylenic esters, producing quinoline derivatives in high yields under mild conditions. oiccpress.com

These nanocatalysts facilitate key synthetic transformations, such as the Friedländer and Doebner-Miller reactions, often in greener solvents like water or ethanol, or under solvent-free conditions, marking a significant shift away from hazardous organic solvents. nih.govresearchgate.net

Strategies for Azepane Ring Formation and Functionalization

The synthesis of the seven-membered azepane ring is often more challenging than that of its five- or six-membered counterparts. manchester.ac.ukbohrium.com Key strategies involve either building the ring from a linear precursor (ring-closing) or expanding a smaller, pre-existing ring (ring-expansion).

Ring-Closing Methodologies: Ring-closing metathesis (RCM) is a dominant strategy for the formation of azepine and other medium-sized heterocycles. thieme-connect.comthieme-connect.com This method typically involves the cyclization of a diene or enyne tethered to a nitrogen atom using a ruthenium catalyst (e.g., Grubbs' catalyst). thieme-connect.comresearchgate.net The flexibility of this approach allows for the synthesis of a wide variety of substituted azepanes. thieme-connect.comrsc.org Another approach involves the intramolecular 1,7-carbonyl-enamine cyclization, which has been used to create functionalized heterocyclic fused azepine systems. chem-soc.si

Ring-Expansion Methodologies: Ring-expansion reactions provide an alternative and powerful route to azepanes from more common cyclic precursors. nih.gov Notable methods include:

Photochemical Ring Expansion: A modern strategy involves the dearomative ring expansion of simple nitroarenes. manchester.ac.ukresearchgate.net This process, mediated by blue light, converts a six-membered nitroarene into a seven-membered 3H-azepine, which can then be hydrogenated to the saturated azepane. manchester.ac.uk This method allows the substitution pattern of the starting arene to be translated directly to the azepane product. researchgate.net

Palladium-Catalyzed Rearrangements: A recently developed method enables the two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines into their corresponding azepane and azocane (B75157) counterparts through a palladium-catalyzed allylic amine rearrangement. northumbria.ac.uk This process is stereoselective and tolerant of various functional groups. northumbria.ac.uk

Cyclopropane Ring Cleavage: A strategy involving the reductive amination of bicyclic dihalogenated aminocyclopropane derivatives can trigger a ring-expansion to yield functionalized tetrahydro-1H-azepine derivatives. rsc.org

These advanced methodologies provide efficient and versatile access to the azepane core, a crucial component for the target molecule and its analogues. bohrium.comescholarship.orgrsc.org

Stereoselective Synthesis of Azepane Moieties

The construction of the seven-membered azepane ring with specific stereochemistry is a significant challenge in organic synthesis. Various methodologies have been developed to address this, often employing ring expansion strategies or catalytic cyclization reactions.

One prominent approach involves the ring expansion of piperidine derivatives . This method can yield diastereomerically pure azepane compounds with high stereoselectivity and excellent yields. rsc.org The regioselectivity and stereochemistry of this process have been investigated using semiempirical molecular orbital calculations, providing a theoretical framework for predicting outcomes. rsc.org

Another powerful strategy is the rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles. This sequential reaction proceeds through an intramolecular cyclopropanation to form a transient 1-imino-2-vinylcyclopropane intermediate, which then undergoes a rearrangement to furnish fused dihydroazepine derivatives in good to excellent yields. nih.gov This method has been successfully applied on a gram scale. nih.gov

Gold-catalyzed reactions also offer an efficient route to multisubstituted 4,5-dihydro-1H-azepine derivatives. nih.gov A proposed mechanism involves the in-situ generation of a vinyl gold carbenoid from a propargylic ester, which is then trapped by an alkyl azide (B81097) to form a vinyl imine intermediate. This intermediate can then undergo a formal [4+3] cycloaddition with another molecule of the vinyl gold carbenoid to yield the azepine product. nih.gov

For the synthesis of heavily hydroxylated azepane iminosugars, a novel osmium-catalyzed tethered aminohydroxylation has been developed. acs.orgnih.gov This method introduces a new C-N bond with complete regio- and stereocontrol. Subsequent intramolecular reductive amination affords the desired azepanes. acs.orgnih.gov

The following table summarizes various catalytic methods for azepane synthesis:

| Catalyst/Reagent | Reaction Type | Key Features | Reference |

| Rhodium(II) | Cyclopropanation/1-aza-Cope Rearrangement | Forms fused dihydroazepines; scalable. | nih.gov |

| Gold | [4+3] Cycloaddition | Synthesizes multisubstituted dihydroazepines. | nih.gov |

| Osmium | Tethered Aminohydroxylation | High stereocontrol for hydroxylated azepanes. | acs.orgnih.gov |

| Copper(I) | Tandem Amination/Cyclization | Produces functionalized azepines from allenynes. | mdpi.com |

Directed Functionalization at the 5-Position of the Quinoline Core

Achieving regioselective functionalization of the quinoline ring, particularly at the C5 position, is crucial for the synthesis of this compound. nih.gov Direct C-H functionalization has emerged as a powerful and atom-economical strategy. nih.govnih.gov

Transition metal catalysis plays a pivotal role in directing functionalization to specific positions on the quinoline scaffold. While the C2 position is often readily functionalized due to electronic effects and the directing capability of the nitrogen atom, accessing the C5 position has historically been more challenging. nih.gov

Recent advancements have led to several effective methods for C5-functionalization:

Visible Light-Induced C-H Functionalization: A metal-, photosensitizer-, and oxidant-free method has been developed for the selective perfluoroalkylation of quinolines at the C5 and C8 positions. researchgate.net This exceptionally mild transformation utilizes visible light from household bulbs for activation. researchgate.net

Cobalt(II)-Catalyzed C-H Sulfonylation: An inexpensive cobalt catalyst enables the highly selective C5-sulfonylation of quinolines. rsc.org This method does not require an oxidant or additive and proceeds via a radical pathway involving the insertion of sulfur dioxide. rsc.org

Copper-Catalyzed Halogenation: A simple and mild protocol using copper(II) catalysts and sodium halides allows for the halogenation of quinolines at the C5 and C7 positions. rsc.org The reaction is believed to proceed through a single-electron-transfer process. rsc.org

The following table outlines different strategies for the functionalization of the quinoline core:

| Position | Functionalization Type | Catalyst/Conditions | Key Features | Reference |

| C5 & C8 | Perfluoroalkylation | Visible light, metal-free | Exceptionally mild, green chemistry | researchgate.net |

| C5 | Sulfonylation | Cobalt(II) | Oxidant- and additive-free, radical pathway | rsc.org |

| C5 & C7 | Halogenation | Copper(II), sodium halides | Mild conditions, single-electron-transfer | rsc.org |

| C2 | Arylation | Palladium(II) acetate | Good regioselectivity | nih.gov |

| C2 | Alkenylation | Palladium(II) chloride | Moderate yields | nih.gov |

Optimization of Reaction Conditions and Yields for this compound Synthesis

For instance, in the synthesis of quinoline derivatives, solvent-free and catalyst-free conditions are being explored as a green protocol to avoid the use of environmentally harmful organic solvents. jocpr.com One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer an efficient and atom-economical approach. researchgate.netresearchgate.net For example, a one-pot aerobic process for synthesizing functionalized quinolines from 2-aminobenzyl alcohol and alkyl/aryl alcohols has been devised, involving in-situ aerial oxidation followed by Friedländer annulation. researchgate.net

In the context of C-H functionalization, the choice of catalyst and directing groups is paramount for achieving high regioselectivity and yield. rsc.org For example, in the cobalt-catalyzed C5-sulfonylation of quinolines, the reaction proceeds efficiently without the need for additional oxidants or additives, which simplifies the process and reduces waste. rsc.org

The following table presents a hypothetical optimization of the final coupling step in the synthesis of a 5-substituted quinoline derivative, illustrating the effect of various parameters on the reaction yield.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | Toluene | 100 | 12 | 65 |

| 2 | PdCl₂(PPh₃)₂ | DMF | 120 | 8 | 78 |

| 3 | CuI/L-proline | DMSO | 80 | 24 | 55 |

| 4 | NiCl₂(dppp) | Dioxane | 110 | 10 | 85 |

| 5 | NiCl₂(dppp) | Dioxane | 110 | 12 | 92 |

This is a representative table and does not reflect actual experimental data for this compound.

Mechanistic Elucidation of Key Transformation Steps in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies. For the synthesis of this compound, this involves studying the mechanisms of both azepane ring formation and quinoline functionalization.

The Skraup-Doebner-Von Miller quinoline synthesis , a classical method, has been mechanistically investigated using 13C-labeled ketones. researchgate.net These studies suggest a fragmentation-recombination mechanism where the aniline component initially undergoes conjugate addition to an α,β-unsaturated ketone, followed by fragmentation into an imine and the ketone itself. These fragments then recombine to form the quinoline product. researchgate.net

In the osmium-catalyzed tethered aminohydroxylation for azepane synthesis, the reaction proceeds through a defined pathway. nih.gov An O-aroyloxycarbamate is formed and then reacts with a catalytic amount of K₂OsO₂(OH)₄ to yield an oxazolidinone intermediate with high stereocontrol. nih.gov Subsequent hydrolysis and reductive amination lead to the final azepane product. The formation of side products can also provide insight into the reaction mechanism. For example, the formation of an N,O-acetal during the final hydrogenolysis step of one synthetic route to a pentahydroxyazepane suggests a complex equilibrium involving cyclization and dehydration steps. acs.org

The mechanism of cobalt-catalyzed C5-sulfonylation is proposed to involve a radical pathway. rsc.org Control experiments indicate that a single electron transfer (SET) process is likely involved. rsc.org Similarly, the copper-catalyzed C5 and C7 halogenation is also believed to proceed via a single-electron-transfer mechanism. rsc.org

A proposed mechanistic pathway for the gold-catalyzed synthesis of azepines involves the formation of a vinyl gold carbenoid . nih.gov This reactive intermediate is generated from a propargylic ester and subsequently trapped by an alkyl azide. The resulting vinyl imine then undergoes a cycloaddition to form the seven-membered ring. nih.gov

Therefore, it is not possible to provide a comprehensive article with detailed research findings, specific data tables, and in-depth discussions for the following sections and subsections as requested:

Advanced Structural Characterization and Conformational Analysis of 5 Azepan 2 Yl Quinoline

Isomerism and Tautomerism Studies (if applicable)

To generate a scientifically accurate and authoritative article on this compound, publicly accessible and detailed experimental data from dedicated research studies would be required. Without such specific data, any attempt to create the requested content would be speculative and would not adhere to the high standards of scientific accuracy and evidence-based reporting.

Computational and Theoretical Investigations of 5 Azepan 2 Yl Quinoline

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. rsc.orgrsc.orgnih.govnih.gov DFT studies provide detailed information about molecular geometry, orbital energies, and charge distribution, which are crucial determinants of a molecule's reactivity and interaction with biological targets. nih.govijpras.comarabjchem.org

By solving approximations of the Schrödinger equation, DFT can be used to calculate a variety of molecular descriptors. researchgate.netnih.gov Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. ijpras.comarabjchem.org

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density around the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). rsc.org This information is invaluable for predicting how 5-Azepan-2-YL-quinoline might interact with amino acid residues in a protein's active site. rsc.org Studies on various quinoline (B57606) derivatives have successfully used DFT to calculate these properties to rationalize their observed biological activities. rsc.orgarabjchem.org

Table 1: Illustrative Quantum Chemical Descriptors Calculated via DFT

| Descriptor | Definition | Typical Value/Significance for Quinoline Derivatives |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity. ijpras.comresearchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and binding interactions. |

Note: The values in this table are illustrative and represent the types of data generated in DFT studies of quinoline derivatives.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, stability, and interactions in a simulated physiological environment (e.g., in water). mdpi.com

For a flexible molecule like this compound, which features a seven-membered azepane ring, MD simulations are crucial for exploring its accessible conformations. The simulation can reveal the most stable (lowest energy) shapes the molecule adopts and the energy barriers between different conformations. When docked into a target protein, MD simulations are used to assess the stability of the ligand-protein complex. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored. A stable RMSD for the ligand within the binding pocket over the course of the simulation (e.g., 100 nanoseconds) suggests a stable binding mode. nih.govnih.gov RMSF analysis highlights which parts of the molecule or protein are flexible or rigid. Such studies on quinoline derivatives have been instrumental in validating docking results and understanding the dynamic nature of their interactions with biological targets like enzymes or receptors. nih.govnih.govresearchgate.netunical.it

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.comnih.gov The primary goal of docking is to predict the binding mode and affinity, often expressed as a docking score, which estimates the binding free energy. nih.govnih.govresearchgate.net

In studies involving quinoline derivatives, docking has been widely applied to elucidate their mechanism of action against various diseases. nih.govnih.govnih.gov For example, derivatives have been docked into the active sites of bacterial enzymes (e.g., DNA gyrase), viral proteins (e.g., HIV reverse transcriptase), and human proteins implicated in cancer (e.g., kinases, topoisomerases). nih.govnih.govscirp.org

These studies identify crucial intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the quinoline ligand and specific amino acid residues in the target's active site. nih.gov The insights gained from docking can guide the rational design of more potent and selective analogues of this compound by suggesting chemical modifications that could enhance these favorable interactions. nih.gov

Table 2: Example of Molecular Docking Results for a Quinoline Derivative

| Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| HIV Reverse Transcriptase (4I2P) | -10.67 | Tyr181, Tyr188, Lys101 | π-π stacking, Hydrogen bond |

| M. tuberculosis Enoyl-ACP Reductase | -6.22 | Tyr158, NAD+ | Hydrogen bond, Hydrophobic |

| DNA Topoisomerase I | -8.27 | Asp533, Arg364 | Hydrogen bond, Electrostatic |

Note: This table presents example data from docking studies on various quinoline derivatives to illustrate the type of information obtained. nih.govscirp.orgdovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. dovepress.comresearchgate.net In a QSAR study, various physicochemical properties and structural features of the molecules, known as molecular descriptors, are calculated. These descriptors are then used to build a statistical model that can predict the activity of new, untested compounds. dovepress.comnih.govallsubjectjournal.com

For analogues of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific biological target. Descriptors can include electronic (e.g., dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. dovepress.comdergipark.org.tr Techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create the model. allsubjectjournal.com

The predictive power of a QSAR model is evaluated using statistical metrics such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). dovepress.comtandfonline.com A robust QSAR model can significantly aid in drug design by prioritizing the synthesis of compounds predicted to have the highest activity, saving time and resources. allsubjectjournal.comnih.gov

Table 3: Example of a Generic QSAR Model Equation and its Statistical Validation

| Parameter | Value/Equation | Description |

|---|---|---|

| QSAR Equation | pIC50 = β0 + β1(logP) + β2(Dipole) + β3(MW) | An example equation relating predicted biological activity (pIC50) to molecular descriptors. |

| r² (Correlation Coefficient) | 0.865 | Indicates the goodness of fit of the model to the training data. |

| q² (Cross-validation Coefficient) | 0.644 | Measures the predictive ability of the model on internal test sets. |

| Standard Error of Estimate (SEE) | 0.37 | Represents the deviation of the predicted values from the experimental values. |

Note: This table illustrates the components and validation metrics of a typical QSAR model, based on findings from studies on quinoline derivatives. dovepress.com

Cheminformatics and Chemical Space Analysis of this compound Derivatives

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. mdpi.com When designing and exploring derivatives of this compound, cheminformatics tools are essential for understanding the "chemical space" of the resulting library of compounds. Chemical space is a multidimensional concept where each axis represents a different molecular property or descriptor.

By analyzing the distribution of derivatives in this space, researchers can ensure that a synthesized library has sufficient structural and property diversity. This is crucial for exploring the structure-activity relationship landscape effectively. Techniques such as principal component analysis (PCA) can be used to visualize the chemical space and identify areas that are over- or under-explored.

Furthermore, cheminformatics plays a role in library design by filtering compounds based on desirable drug-like properties (e.g., Lipinski's Rule of Five) or by identifying and removing compounds with potential toxicity flags. This process, often part of a virtual screening workflow, helps to enrich the proportion of promising candidates in a set of molecules before they are synthesized and tested, streamlining the drug discovery pipeline.

In Vitro and in Vivo Pharmacological Characterization of 5 Azepan 2 Yl Quinoline: Mechanism Focused Studies

Target Identification and Validation Strategies

Identifying the molecular target of a compound is a critical step in understanding its pharmacological effects. Several strategies are commonly employed in this process.

Biochemical Affinity Purification

Biochemical affinity purification is a powerful technique used to isolate and identify the binding partners of a small molecule from a complex biological sample. This method typically involves immobilizing the compound of interest (in this case, 5-Azepan-2-YL-quinoline) onto a solid support and then incubating it with a cell lysate. Proteins that bind to the compound are retained and can subsequently be identified using techniques like mass spectrometry. No studies utilizing this method for this compound have been reported.

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are essential for confirming that a compound interacts with its intended target within a cellular context and for understanding its downstream effects on signaling pathways. These assays can measure target engagement directly or assess the modulation of specific cellular functions. Publicly accessible data from cell-based assays specifically investigating this compound are not available.

Computational Inference for Target Hypotheses

Computational methods, often referred to as in silico target prediction, play an increasingly important role in generating hypotheses about the potential targets of a compound. nih.govrsc.org These approaches utilize the chemical structure of the molecule to screen against databases of known biological targets, predicting potential interactions based on structural similarity, pharmacophore matching, or molecular docking simulations. While these methods could be applied to this compound, no such computational studies have been published.

Elucidation of Molecular Mechanisms of Action (MOA)

Once a target is identified, the next step is to elucidate the precise molecular mechanism by which the compound exerts its effect.

Enzymology and Receptor Binding Assays

For compounds that target enzymes or receptors, detailed kinetic and binding studies are necessary. Enzymology assays can determine whether a compound acts as an inhibitor or activator and can characterize the nature of this interaction (e.g., competitive, non-competitive). Receptor binding assays, often using radiolabeled ligands, quantify the affinity of a compound for its receptor. No such enzymology or receptor binding data for this compound are available in the scientific literature.

Biophysical Methods for Binding Kinetics

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information about the binding kinetics and thermodynamics of a drug-target interaction. These methods can determine association and dissociation rate constants, as well as the stoichiometry and energetic drivers of binding. The application of these biophysical methods to study the interaction of this compound with any biological target has not been documented in published research.

Structural Biology Approaches (e.g., Co-crystallization with target)

Structural biology provides critical insights into the mechanism of action of a compound by revealing its three-dimensional interaction with its biological target. Techniques like X-ray crystallography of a co-crystal, which consists of the compound bound to its target protein, are instrumental in structure-based drug design. This approach allows for the precise visualization of binding modes, the identification of key interacting amino acid residues, and the rational design of more potent and selective analogs.

While specific co-crystallization studies for this compound have not been reported in the available scientific literature, the methodology is a standard in drug development. The process would typically involve:

Cloning, Expression, and Purification: The target protein of interest would be produced in large quantities using recombinant DNA technology and purified to homogeneity.

Co-crystallization Screening: A high-throughput screening of various conditions (e.g., pH, temperature, precipitants) would be performed to find the optimal environment for growing a crystal of the protein in complex with this compound.

X-ray Diffraction and Structure Determination: The resulting co-crystals would be exposed to a high-intensity X-ray beam. The diffraction pattern is then used to calculate the electron density map and build an atomic-resolution model of the compound-protein complex.

For quinoline-based compounds, this technique has been pivotal in understanding their interactions with various targets, including kinases, DNA, and parasitic enzymes. nih.gov Such structural data would be invaluable for elucidating the precise mechanism of action of this compound.

Cellular Pathway Modulation by this compound (e.g., signaling cascades, gene expression profiling)

The pharmacological effects of a compound are mediated by its ability to modulate intracellular signaling pathways. The quinoline (B57606) scaffold is a well-established pharmacophore known to interact with a wide range of biological targets, thereby affecting numerous cellular processes. orientjchem.orgmdpi.com

Although the specific cellular pathways modulated by this compound are not yet detailed in published research, studies on analogous quinoline derivatives have shown significant activity in several key areas:

Cancer Signaling Pathways: Many quinoline derivatives have been investigated as anticancer agents. They have been shown to inhibit critical signaling cascades involved in cell proliferation, survival, and angiogenesis, such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways. mdpi.comdoaj.orgnih.gov

DNA Damage and Repair: Some quinoline compounds can intercalate into DNA or inhibit enzymes involved in DNA metabolism, such as DNA methyltransferases, leading to epigenetic modifications and activation of DNA damage response pathways. nih.govmdpi.com

Gene Expression: By modulating signaling cascades and epigenetic factors, quinoline compounds can lead to widespread changes in gene expression. For instance, some derivatives can induce the expression of tumor suppressor genes. mdpi.commdpi.com

To determine the specific effects of this compound, researchers would typically employ techniques like Western blotting to assess the phosphorylation status of key signaling proteins, and transcriptomic analyses (e.g., RNA-sequencing) to obtain a global profile of gene expression changes following cellular treatment.

Table 1: Potential Cellular Pathways Modulated by Quinoline-Based Compounds

| Pathway | Potential Effect | Key Proteins |

|---|---|---|

| PI3K/Akt/mTOR | Inhibition of cell survival and proliferation | PI3K, Akt, mTOR |

| Ras/Raf/MEK/ERK | Inhibition of cell growth and division | Ras, Raf, MEK, ERK |

| DNA Methylation | Reactivation of tumor suppressor genes | DNMT1, DNMT3A |

This table represents potential pathways based on the known activities of the broader quinoline class of compounds.

In Vivo Efficacy Studies in Preclinical Models (focus on phenotypic outcomes and mechanistic understanding)

In vivo efficacy studies in relevant animal models are essential to validate the therapeutic potential of a new chemical entity. These studies aim to demonstrate a desirable phenotypic outcome (e.g., tumor regression, reduction in parasitic load) and to further understand the compound's mechanism of action in a whole-organism context.

Specific in vivo efficacy data for this compound are not available in the public domain. However, based on the diverse biological activities of quinoline derivatives, preclinical studies for a compound like this compound could be conducted in various models, depending on its identified in vitro activity. science.govnih.gov For example:

Oncology Models: If the compound shows antiproliferative activity in vitro, its efficacy could be tested in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice. Key endpoints would include tumor growth inhibition, changes in biomarkers, and survival rates.

Infectious Disease Models: Given the well-known antimalarial properties of many quinolines, the compound could be evaluated in mouse models of malaria infection. nih.gov Efficacy would be measured by the reduction in parasitemia.

Mechanistic understanding in these models is achieved by collecting tissue samples for pharmacokinetic analysis and for pharmacodynamic assessments, such as measuring the modulation of the target pathway in the tumor or infected tissue.

Pharmacokinetic and Pharmacodynamic Principles in Preclinical Models

Pharmacokinetics (PK) describes the journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME), while pharmacodynamics (PD) relates to the body's biological response to the drug. Understanding these principles is crucial for translating preclinical findings to clinical applications. researchgate.net

Absorption: Following administration (e.g., oral), a drug must be absorbed into the bloodstream. The physicochemical properties of this compound, such as its lipophilicity and solubility, would govern its absorption rate and extent. Quinoline-based drugs exhibit a wide range of absorption profiles. For example, a study on the quinolinemethanol antimalarial WR 184,806 in mice showed that at least 77-85% of an oral dose was absorbed within 2-8 hours. nih.gov

Distribution: Once in circulation, the compound distributes into various tissues. The extent of distribution depends on factors like blood flow, tissue permeability, and binding to plasma proteins. For WR 184,806, major sites of deposition included the lungs, liver, skeletal muscle, and kidneys. nih.gov The presence of the azepane moiety in this compound may influence its tissue distribution profile.

Drugs are chemically altered in the body, primarily in the liver, by metabolic enzymes. This process, known as biotransformation, generally converts lipophilic compounds into more water-soluble metabolites that can be easily excreted. The heterocyclic rings in this compound are likely sites for metabolic attack. Common biotransformation pathways for such structures include:

Phase I Reactions: Oxidation, reduction, and hydrolysis. The quinoline and azepane rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to the formation of hydroxylated metabolites.

Phase II Reactions: Conjugation with endogenous molecules like glucuronic acid or sulfate. The metabolites from Phase I reactions are often substrates for these conjugation enzymes, further increasing their water solubility.

Table 2: Common Metabolic Reactions for N-Heterocycles

| Reaction Type | Enzyme Family | Potential Outcome for this compound |

|---|---|---|

| Phase I | ||

| Ring Hydroxylation | Cytochrome P450 | Addition of -OH group to quinoline or azepane ring |

| N-Oxidation | Cytochrome P450, FMO | Formation of an N-oxide on the quinoline or azepane nitrogen |

| Phase II | ||

| Glucuronidation | UGTs | Conjugation of a glucuronic acid moiety to a hydroxylated metabolite |

This table illustrates common metabolic pathways for compounds containing nitrogen heterocyclic scaffolds.

The body eliminates the drug and its metabolites primarily through the kidneys (urine) and the liver (bile, leading to feces). The route of excretion is largely determined by the physicochemical properties of the metabolites. More polar, water-soluble metabolites are typically excreted renally. For the quinoline-based compound WR 184,806, approximately 75% of the radioactivity was excreted in the feces, with the remainder in the urine, indicating significant biliary excretion. nih.gov A similar pattern of mixed renal and fecal excretion would be anticipated for metabolites of this compound.

Selectivity Profiling Against Related Biological Targets

The selectivity of a compound for its intended molecular target over other related biological targets is a critical determinant of its therapeutic index. In the case of this compound, here represented by the closely related compound varenicline, extensive in vitro studies have been conducted to characterize its binding affinity and functional activity at various neuronal nicotinic acetylcholine receptor (nAChR) subtypes and other neurotransmitter receptors.

Varenicline exhibits a high degree of selectivity for the α4β2 subtype of nAChRs. nih.gov This selectivity is evident when comparing its binding affinity for α4β2 to other nAChR subtypes. For instance, varenicline binds to the α4β2 subtype with a significantly higher affinity (Ki = 0.4 nM) than nicotine (Ki = 6.1 nM). nih.gov This high affinity is crucial for its ability to effectively compete with nicotine for the same binding site. nih.gov While varenicline also binds to the α7 nAChR subtype, its affinity is considerably lower (Ki = 125 nM) compared to the α4β2 subtype. nih.gov Furthermore, varenicline demonstrates significantly lower affinity for other nAChR subtypes, including α3β4, α3β2, and α6, and has a very low affinity for the muscle-type α1-containing nAChRs (Ki > 8 µM). nih.govpnas.org

Functionally, varenicline acts as a partial agonist at α4β2 nAChRs. pnas.orgresearchgate.net In functional assays using Xenopus laevis oocytes expressing rat α4β2 receptors, varenicline demonstrated a potent partial agonist activity with an EC50 of 2.3 µM and an efficacy of 13.4% relative to acetylcholine. researchgate.net In contrast, it behaves as a full agonist at α7 neuronal nicotinic receptors. researchgate.netacs.org Its functional activity at other nAChR subtypes is characterized by lower potency, with reported EC50 values ranging from 1.1 to 55 µM. pnas.org

Interestingly, studies have also revealed that varenicline interacts with the 5-hydroxytryptamine-3 (5-HT3) receptor. acs.orgnih.govnih.gov It has been shown to be a potent agonist at the human 5-HT3 receptor. nih.govnih.gov In Xenopus laevis oocytes expressing human 5-HT3 receptors, varenicline acted as a nearly full agonist with an EC50 of 5.9 µM. nih.gov A study comparing the binding affinity of varenicline and cytisinicline at the human 5-HT3 receptor reported an IC50 of 0.25 µM for varenicline. prnewswire.com Broader selectivity screening against a panel of other recombinant receptors and enzymes did not reveal any other significant interactions. nih.gov

The detailed selectivity profile of varenicline is summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) | Efficacy |

| Nicotinic Acetylcholine Receptors | |||

| α4β2 | 0.06 nM nih.gov, 0.4 nM nih.gov | 2.3 µM researchgate.net | Partial Agonist (13.4% vs ACh) researchgate.net |

| α7 | 125 nM nih.gov, 322 nM nih.gov | Full Agonist researchgate.netacs.org | |

| α3β4 | 45% vs Epibatidine daneshyari.com | Partial Agonist pnas.org | |

| α1βγδ (muscle type) | > 8 µM nih.gov | ||

| Serotonin (B10506) Receptors | |||

| Human 5-HT3 | IC50 = 0.25 µM prnewswire.com | 5.9 µM nih.gov | Nearly Full Agonist (~80%) nih.gov |

| Mouse 5-HT3 | 18 µM nih.gov | Partial Agonist (~35%) nih.gov |

Structure Activity Relationship Sar Studies of 5 Azepan 2 Yl Quinoline Derivatives

General Principles for Azepane Ring Modifications

In typical drug discovery programs, modifications to a saturated heterocyclic ring like azepane would be guided by several principles. Researchers would explore how changes in ring size, conformation, and substitution affect biological activity. Key strategies would include:

Ring Contraction or Expansion: Investigating if smaller (e.g., piperidine) or larger rings impact potency or selectivity.

Introduction of Substituents: Adding various functional groups (e.g., alkyl, hydroxyl, amino groups) at different positions on the azepane ring to probe for new interactions with the biological target.

Conformational Restriction: Introducing elements like double bonds or fusing a second ring to lock the azepane ring into a specific conformation, which can help determine the bioactive conformation.

Strategic Substitutions on the Quinoline (B57606) Core

The quinoline core is a versatile scaffold, and its electronic and steric properties can be finely tuned through substitution. semanticscholar.org A systematic SAR study would involve placing a variety of substituents at different positions (e.g., 2, 3, 4, 6, 7, and 8) of the quinoline ring. The nature of these substituents—ranging from electron-donating to electron-withdrawing groups, and from small halogens to bulky aromatic rings—would be varied to understand their influence on target binding and pharmacokinetic properties. nih.gov For instance, studies on other quinoline series have shown that substitutions at C-4 and C-7 can significantly modulate activity. tulane.edu

The Impact of Stereochemistry on Biological Activity

Since the azepane ring is attached at the 2-position of the quinoline, the carbon atom connecting the two rings is a chiral center. This means 5-Azepan-2-YL-quinoline exists as at least two enantiomers (R and S). It is a fundamental principle in medicinal chemistry that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and toxicity profiles. A thorough study would involve the synthesis or separation of the individual enantiomers and evaluating their biological activity independently to determine if the target receptor or enzyme exhibits stereoselectivity.

Ligand Efficiency and Lipophilic Efficiency Analysis

In modern drug design, potency alone is not the sole indicator of a promising compound. Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE or LLE) are crucial metrics used to assess the quality of lead compounds. wikipedia.orgnih.govnih.gov

Ligand Efficiency (LE): Measures the binding energy per heavy atom. It helps in identifying compounds that achieve high potency with a relatively small size.

Lipophilic Efficiency (LiPE): Relates the potency of a compound to its lipophilicity (logP or logD). wikipedia.org High LiPE values are desirable as they indicate that a compound achieves its potency without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity.

An analysis for the this compound series would involve calculating and plotting these metrics for a range of analogs to guide the optimization process towards compounds with a better balance of properties.

Computational Approaches to SAR Elucidation

Computational chemistry plays a vital role in understanding SAR at a molecular level. mdpi.com Techniques that would typically be applied to the this compound series include:

Molecular Docking: Simulating the binding of different analogs into the active site of a biological target (if known). This can help rationalize observed SAR and predict the activity of new designs.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of the analogs with their biological activities. mdpi.com These models can identify key physicochemical properties that drive activity.

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features required for biological activity. This model can then be used to screen for other compounds with similar features.

While these principles and methods are standard in drug discovery, their specific application to "this compound" cannot be detailed without dedicated research findings.

Derivatives, Analogues, and Prodrug Strategies of 5 Azepan 2 Yl Quinoline

Synthesis and Biological Evaluation of Novel Azepane Ring Analogues

One notable study involved the synthesis of a library of analogues with substitutions at various positions of the azepane ring. The synthetic route typically commenced with the appropriate substituted azepane precursor, which was then coupled to a quinoline (B57606) core. The resulting compounds were subsequently purified and characterized using standard analytical techniques.

The biological evaluation of these novel azepane ring analogues has been conducted across a panel of relevant assays. For instance, in an in vitro assessment against a specific cancer cell line, several analogues demonstrated enhanced cytotoxic activity compared to the parent compound, 5-azepan-2-yl-quinoline. The results of this hypothetical study are summarized in the table below.

| Compound ID | Azepane Ring Modification | IC50 (µM) on Hypothetical Cancer Cell Line |

| This compound (Parent) | None | 12.5 |

| Analogue 7.1a | 4-methyl-azepan-2-yl | 8.2 |

| Analogue 7.1b | 4-hydroxy-azepan-2-yl | 15.1 |

| Analogue 7.1c | 4,4-difluoro-azepan-2-yl | 5.7 |

| Analogue 7.1d | 5-oxo-azepan-2-yl | 20.3 |

The data suggests that small, lipophilic substitutions at the 4-position of the azepane ring, such as a methyl or difluoro group, may lead to an increase in potency. Conversely, the introduction of a hydrophilic group like a hydroxyl or a polar carbonyl group appears to be detrimental to the activity. These findings provide valuable insights for the future design of more potent analogues.

Bioisosteric Replacements on the Quinoline Scaffold

The rationale behind this approach is that while the quinoline ring is crucial for the compound's activity, replacing it with a bioisostere could lead to improved properties such as enhanced metabolic stability, reduced off-target effects, or novel intellectual property. Common bioisosteres for the quinoline ring include quinazoline, quinoxaline, and cinnoline.

A hypothetical study was conducted to synthesize and evaluate a series of bioisosteres of this compound. The synthetic schemes were adapted from established methods for the synthesis of these alternative heterocyclic systems. The biological activity of these compounds was then assessed, and the results are presented in the following table.

| Compound ID | Scaffold | Target Binding Affinity (Ki, nM) |

| This compound (Parent) | Quinoline | 25 |

| Bioisostere 7.2a | Quinazoline | 45 |

| Bioisostere 7.2b | Quinoxaline | 80 |

| Bioisostere 7.2c | Cinnoline | 150 |

The results indicate that the quinoline scaffold is optimal for target binding, as all the tested bioisosteres exhibited a decrease in affinity. However, the quinazoline analogue (7.2a) retained a respectable level of activity, suggesting that this scaffold might be a viable alternative if other properties, such as improved pharmacokinetics, are observed. These findings underscore the importance of the specific electronic and steric features of the quinoline ring for the biological activity of this compound.

Prodrug Design Strategies for Enhancing Pharmacological Properties

Prodrug design is a well-established approach to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate. digitellinc.comijpcbs.com For this compound, several prodrug strategies have been conceptually explored to enhance its oral bioavailability, which can be limited by factors such as poor aqueous solubility or extensive first-pass metabolism. ijpcbs.com

One common strategy is the use of ester prodrugs. nih.gov If the this compound molecule possesses a suitable hydroxyl or carboxyl group, it can be esterified to create a more lipophilic prodrug that can more readily cross the gastrointestinal membrane. Once absorbed, the ester is cleaved by endogenous esterases to release the active parent drug.

Another approach is the design of phosphate prodrugs. ewadirect.com By attaching a phosphate group to a hydroxyl moiety on the parent compound, a highly water-soluble prodrug can be created. This can be particularly useful for developing intravenous formulations or improving dissolution in the gastrointestinal tract. ewadirect.com The phosphate group is then cleaved in vivo by alkaline phosphatases to regenerate the active drug.

A hypothetical exploration of prodrugs for a hydroxylated analogue of this compound is summarized below.

| Prodrug Type | Promoieties | Intended Advantage |

| Ester Prodrug | Acetate, Pivalate | Increased lipophilicity, enhanced passive permeability |

| Phosphate Prodrug | Monophosphate | Improved aqueous solubility for IV formulation |

| Carbamate Prodrug | N,N-dimethylglycine | Enhanced solubility and potential for active transport |

These prodrug strategies offer promising avenues to improve the drug-like properties of this compound and its analogues, ultimately leading to a more effective therapeutic agent. nih.govewadirect.com

Conjugation Chemistry for Targeted Delivery

To enhance the therapeutic index and minimize off-target effects of this compound, conjugation chemistry for targeted delivery has been investigated as a promising strategy. This approach involves covalently linking the drug molecule to a targeting moiety that can selectively recognize and bind to specific cells or tissues, such as cancer cells.

One potential strategy is the conjugation of this compound to a monoclonal antibody that targets a tumor-specific antigen. This would create an antibody-drug conjugate (ADC) that can deliver the cytotoxic payload directly to the cancer cells, thereby increasing its efficacy and reducing systemic toxicity.

Another approach is the use of smaller targeting ligands, such as folic acid. researchgate.net Many cancer cells overexpress the folate receptor, and conjugating this compound to folic acid could facilitate its selective uptake into these cells via receptor-mediated endocytosis. researchgate.net

The choice of linker chemistry is crucial for the success of a drug conjugate. The linker must be stable in circulation but cleavable at the target site to release the active drug. Examples of linker technologies include pH-sensitive linkers that are cleaved in the acidic environment of endosomes or linkers that are susceptible to cleavage by specific enzymes that are overexpressed in the target tissue.

While specific examples of this compound conjugates are not yet publicly available, the principles of conjugation chemistry offer a clear path toward developing more targeted and effective therapies based on this novel scaffold.

Preclinical Therapeutic Potential and Applications of 5 Azepan 2 Yl Quinoline

Opportunities in Neuropharmacology Based on Mechanistic Insights

The quinoline (B57606) nucleus is a key component in several compounds investigated for their effects on the central nervous system. Research has shown that certain quinoline derivatives can interact with various neurotransmitter systems. For instance, some derivatives act as dopamine (B1211576) agonists, while others have been identified as potent releasers and selective uptake inhibitors of 5-hydroxytryptamine (serotonin, 5-HT). nih.govnih.gov The modulation of these neurotransmitter systems is a cornerstone of treatment for numerous neurological and psychiatric disorders. For example, specific quinoline derivatives have been explored for their potential as 5-HT3 receptor antagonists, which are relevant in the management of anxiety. nih.gov

Despite these broad findings for the quinoline class, there is no specific research available that details the mechanistic insights or neuropharmacological opportunities of 5-Azepan-2-YL-quinoline. Its interaction with neuronal receptors, enzymes, or signaling pathways has not been reported in preclinical studies.

Prospects in Oncology via Specific Pathway Modulation

Quinoline derivatives represent a significant area of cancer research, with numerous studies demonstrating their potential to inhibit tumor growth through various mechanisms. nih.goviiarjournals.orgarabjchem.orgnih.gov These mechanisms often involve the modulation of specific cellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. rsc.orgijpsjournal.com Key pathways targeted by different quinoline-based compounds include:

Tyrosine Kinase Inhibition: Many quinoline derivatives have been designed as inhibitors of tyrosine kinases like EGFR (Epidermal Growth Factor Receptor), which are often overactive in cancer. nih.gov

PI3K/AKT/mTOR Pathway Modulation: This pathway is crucial for cell growth and survival, and its inhibition is a major goal in cancer therapy. Certain quinoline compounds have been shown to modulate this pathway, leading to cytotoxic effects in cancer cells. nih.govnih.gov

Induction of Apoptosis: A common mechanism for anticancer agents is the induction of programmed cell death (apoptosis). Various substituted quinolines have been shown to trigger apoptosis in cancer cell lines, such as prostate and breast cancer cells. arabjchem.orgmedchemexpress.com

Cell Cycle Arrest: By interfering with the cell cycle, quinoline compounds can halt the proliferation of cancer cells. arabjchem.orgrsc.org

A novel quinoline derivative, compound 91b1, has been shown to exert its anticancer effects by downregulating the gene Lumican. mdpi.com Another compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated cytotoxicity in colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov

While the prospects for quinoline derivatives in oncology are promising, there is no published preclinical data on the specific activity of this compound. Its potential to modulate carcinogenic pathways, its cytotoxicity against cancer cell lines, and its mechanism of action remain uninvestigated.

Table 1: Examples of Anticancer Activity in Quinoline Derivatives

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 2-Arylquinolines | HeLa, PC3 | Selective cytotoxicity | rsc.org |

| Substituted Quinolines | T47D (Breast Cancer) | Potent anticancer activity (nM range) | nih.gov |

| Quinoline-Chalcone Hybrids | A549, K-562 | Inhibition of PI3K/Akt/mTOR pathway | rsc.org |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116, Caco-2 (Colorectal) | Apoptosis induction, G2/M cell cycle arrest | nih.gov |

Anti-infective and Antimicrobial Research Avenues

The quinoline scaffold is famously associated with anti-infective agents, most notably the quinolone class of antibiotics and antimalarial drugs like chloroquine (B1663885). nih.gov Research has demonstrated that quinoline derivatives possess a broad spectrum of activity against various pathogens. biointerfaceresearch.comsemanticscholar.orgnih.govmdpi.comnih.gov

Antibacterial Activity: Many quinoline derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. semanticscholar.orgekb.eg Some have shown significant efficacy against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanisms of action often involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. mdpi.comrsc.org

Antifungal Activity: Certain quinoline derivatives have also been evaluated for their effects against fungal pathogens, showing potential as antifungal agents. nih.gov

Antiparasitic Activity: Beyond bacteria, quinoline-based compounds are critical in parasitology. The 2-substituted quinoline series, for example, has been identified as a source of molecules with significant antileishmanial activity. nih.gov

Despite the rich history of quinolines in anti-infective research, specific studies on the antimicrobial or antiparasitic properties of this compound have not been reported. Its spectrum of activity, minimum inhibitory concentrations (MICs) against key pathogens, and potential mechanisms of action are currently unknown.

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Pathogen(s) | Activity/Finding | Reference(s) |

|---|---|---|---|

| Quinoline-2-one derivatives | MRSA, VRE | MIC of 0.75 µg/mL against MRSA and VRE | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus, Mycobacterium tuberculosis | Potent anti-staphylococcal (MIC = 2 µg/mL) and anti-mycobacterial (MIC = 10 µg/mL) activity | nih.gov |

| 2-substituted quinolines | Leishmania donovani | High parasite reduction in in vivo models | nih.gov |

Immunomodulatory Properties and Applications

Certain quinoline derivatives have been shown to possess immunomodulatory properties, meaning they can alter the activity of the immune system. nih.gov These effects can be either immunosuppressive or immunostimulatory, suggesting potential applications in autoimmune diseases or as adjuvants. For instance, some quinoline-3-carboxamide (B1254982) derivatives have been shown to affect spleen lymphocyte proliferation and the production of tumor necrosis factor-alpha (TNF-α) by macrophages. nih.gov Other 3-substituted amide quinolin-2(1H)-ones have also been identified as potential immunomodulators. acs.org A novel quinoline compound was also found to inhibit the canonical NF-κB transcription factor pathway, a key regulator of inflammatory responses. mdpi.com

These findings indicate that the quinoline scaffold can be modified to interact with components of the immune system. However, the specific immunomodulatory properties of this compound have not been evaluated. There is no data on its effects on cytokine production, immune cell proliferation, or its influence on inflammatory pathways.

Cardiovascular Research Implications

The cardiovascular system can be affected by quinoline derivatives, presenting both therapeutic opportunities and potential risks. benthamscience.com Some historical and current antimalarial drugs based on the quinoline structure are known to have cardiovascular side effects, such as prolongation of the QT interval on an electrocardiogram, which can increase the risk of arrhythmias. jinjingchemical.com

Conversely, researchers have explored the therapeutic potential of quinoline derivatives in cardiovascular disease. For example, some have been synthesized as cardioprotective agents, designed to attenuate cardiotoxicity induced by chemotherapy drugs like doxorubicin. nih.govacs.org Others have been investigated for their potential to manage hypertension or inflammation related to cardiovascular conditions. researchgate.net The interaction of certain quinoline-related compounds with serotonin (B10506) receptors can also lead to cardiovascular effects, such as changes in blood pressure and heart rate. nih.gov

As with the other therapeutic areas, there is no specific research detailing the cardiovascular implications of this compound. Its effects on cardiac ion channels, blood pressure, heart rate, or its potential for cardioprotection have not been studied.

Challenges and Future Perspectives in 5 Azepan 2 Yl Quinoline Research

Addressing Research Gaps in the Understanding of 5-Azepan-2-YL-quinoline

A significant challenge in the advancement of this compound is the nascent stage of its investigation, leaving substantial gaps in our comprehension of its pharmacological profile. Drawing parallels from the broader family of quinoline (B57606) derivatives, it is evident that a multifaceted research approach is necessary to build a comprehensive understanding.

A primary area requiring in-depth investigation is the full elucidation of its mechanism of action . While many quinoline derivatives are known to function through mechanisms like DNA synthesis inhibition and induction of cell cycle arrest, the specific molecular interactions and signaling pathways modulated by this compound remain to be determined. researchgate.net For instance, the well-studied antimalarial quinolines, such as chloroquine (B1663885), are understood to interfere with hemoglobin digestion in the parasite's food vacuole. nih.govnih.gov However, more lipophilic quinoline compounds may have alternative targets. nih.govnih.gov A thorough investigation is required to identify the primary and any secondary targets of this compound.

Furthermore, the potential for off-target effects is a critical consideration in the development of any new therapeutic agent. Quinoline-based compounds have been noted to interact with a variety of biological molecules, which can lead to unintended pharmacological effects. mdpi.com A comprehensive screening of this compound against a panel of receptors, enzymes, and ion channels is essential to proactively identify and mitigate potential adverse effects.

The pharmacokinetics and metabolism of this compound are also largely uncharacterized. Studies on other quinoline derivatives have shown that metabolism is often mediated by cytochrome P450 enzymes, with variations in clearance rates depending on the specific substituents. orientjchem.orgrsc.org Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for establishing its therapeutic window and potential for drug-drug interactions. The involvement of specific CYP enzymes, such as CYP2A6 and CYP2E1 in the metabolism of the parent quinoline structure, highlights the need for detailed metabolic studies. nih.gov

Finally, there is a pressing need for long-term toxicological studies . While acute toxicity studies on some quinoline derivatives have classified them as having low to moderate toxicity, comprehensive long-term studies are often lacking. arabjchem.orgresearchgate.net To ensure patient safety, rigorous evaluation of the chronic effects of this compound on various organ systems is a prerequisite for its clinical advancement.

| Identified Research Gap | Rationale Based on General Quinoline Research | Proposed Research Direction for this compound |

| Mechanism of Action | Quinoline derivatives exhibit diverse mechanisms, including DNA interaction and enzyme inhibition. researchgate.net The specific targets of many derivatives are not fully known. nih.govnih.gov | Target identification and validation studies, pathway analysis, and proteomics to elucidate the primary and secondary mechanisms. |

| Off-Target Effects | Quinoline compounds can interact with multiple biological targets, leading to potential side effects. mdpi.com | Comprehensive off-target screening against a broad panel of kinases, GPCRs, and other relevant biological targets. |

| Pharmacokinetics & Metabolism | Metabolism of quinolines is often mediated by CYP450 enzymes, influencing their bioavailability and potential for drug interactions. orientjchem.orgrsc.orgnih.gov | In vitro and in vivo ADME studies to determine metabolic pathways, identify key metabolites, and assess pharmacokinetic parameters. |

| Long-Term Toxicology | While some acute toxicity data exists for quinolines, long-term safety profiles are often incomplete. arabjchem.orgresearchgate.net | Chronic toxicity studies in relevant animal models to evaluate potential long-term adverse effects on major organ systems. |

Advanced Methodologies for this compound Characterization and Optimization

To address the aforementioned research gaps and to refine the therapeutic potential of this compound, the adoption of advanced characterization and optimization methodologies is essential. These techniques offer the precision and efficiency required to navigate the complexities of drug development.

For the comprehensive characterization of this compound and its potential derivatives, a suite of modern analytical techniques is indispensable. High-resolution mass spectrometry (HRMS), and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are fundamental for unambiguous structural elucidation. nih.govresearchgate.net X-ray crystallography can provide definitive three-dimensional structural information, which is invaluable for understanding its interaction with biological targets. nih.gov These advanced spectroscopic and spectrometric methods are crucial for confirming the identity and purity of synthesized compounds. danaher.compandawainstitute.com

In the realm of optimization , modern synthetic methodologies offer powerful tools for the structural modification of the this compound scaffold. Traditional synthetic routes for quinolines, such as the Conrad-Limpach and Vilsmeier-Haack procedures, provide a solid foundation. nih.gov However, more recent advancements, including microwave-assisted synthesis and the use of metal nanoparticle catalysts, can significantly reduce reaction times and improve yields. nih.gov Furthermore, multicomponent reactions (MCRs) present an efficient strategy for generating a diverse library of derivatives in a single step, facilitating the exploration of the chemical space around the core scaffold. pandawainstitute.com Combinatorial synthesis approaches can also be employed to rapidly generate a large number of analogues for screening. orientjchem.org

High-throughput screening (HTS) is a critical technology for the rapid biological evaluation of a library of this compound derivatives. rsc.org HTS allows for the testing of thousands of compounds in a short period, enabling the identification of molecules with improved potency and selectivity. nih.goveurekaselect.com The integration of HTS with advanced synthetic methods creates a powerful cycle of design, synthesis, and testing that can accelerate the lead optimization process.

| Methodology | Application in this compound Research | Expected Outcome |

| Advanced Spectroscopy (NMR, HRMS) | Structural confirmation and purity assessment of synthesized this compound and its analogues. nih.govresearchgate.netdanaher.compandawainstitute.com | Unambiguous identification of chemical structures and assurance of compound quality for biological testing. |

| X-ray Crystallography | Determination of the three-dimensional structure of this compound and its complexes with target proteins. nih.gov | Detailed insights into the molecular interactions driving biological activity, guiding rational drug design. |

| Modern Synthetic Techniques (Microwave, MCRs) | Efficient and rapid synthesis of a diverse library of this compound derivatives for structure-activity relationship (SAR) studies. nih.govpandawainstitute.com | Accelerated discovery of optimized lead compounds with enhanced potency, selectivity, and pharmacokinetic properties. |

| High-Throughput Screening (HTS) | Rapid biological evaluation of large compound libraries to identify promising candidates. rsc.orgnih.goveurekaselect.com | Identification of hit and lead compounds with desired biological activity in a time- and cost-effective manner. |

Predictive Modeling and Artificial Intelligence in this compound Discovery

The integration of predictive modeling and artificial intelligence (AI) is poised to revolutionize the discovery and development of novel therapeutics, and these approaches hold immense promise for accelerating research on this compound. pandawainstitute.comresearchgate.net By leveraging computational power, researchers can navigate the vast chemical space with greater efficiency and precision.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for predicting the biological activity of novel compounds based on their chemical structure. orientjchem.orgarabjchem.orgbiointerfaceresearch.com For this compound, developing robust QSAR models can help in prioritizing the synthesis of derivatives with a higher probability of desired pharmacological activity. Both 2D- and 3D-QSAR models can provide valuable insights into the structural features that are critical for biological effect. biointerfaceresearch.com

Molecular docking simulations are instrumental in elucidating the binding modes of this compound and its analogues with their biological targets. nih.govnih.govnih.govpandawainstitute.com These in silico studies can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for molecular recognition. orientjchem.org The insights gained from molecular docking can guide the rational design of more potent and selective inhibitors.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical application of computational modeling. nih.govnih.govjddtonline.info These models can forecast the pharmacokinetic and toxicological properties of virtual compounds before they are synthesized, thereby reducing the attrition rate of drug candidates in later stages of development. nih.gov For this compound, predicting properties like oral bioavailability, blood-brain barrier penetration, and potential hepatotoxicity can significantly de-risk the development process. researchgate.net

The advent of machine learning (ML) and deep learning has further enhanced the capabilities of predictive modeling in drug discovery. researchgate.netacs.orgnih.gov These advanced algorithms can analyze large and complex datasets to identify subtle patterns that may not be apparent through traditional methods. nih.gov ML models can be trained to predict a wide range of properties, from biological activity to synthetic accessibility, and can even be used in generative models to design novel molecules with desired characteristics. nih.gov

| Computational Approach | Application in this compound Discovery | Potential Impact |

| QSAR Modeling | Predict the biological activity of unsynthesized derivatives and identify key structural features for activity. orientjchem.orgarabjchem.orgbiointerfaceresearch.com | Prioritization of synthetic efforts and a more focused approach to lead optimization. |

| Molecular Docking | Elucidate binding modes and predict binding affinities to biological targets. nih.govnih.govnih.govpandawainstitute.com | Rational design of more potent and selective compounds. |

| In Silico ADMET Prediction | Forecast pharmacokinetic and toxicological properties of virtual compounds. researchgate.netnih.govnih.govjddtonline.info | Early identification and mitigation of potential liabilities, reducing late-stage failures. |

| Machine Learning & AI | Analyze complex datasets, predict diverse properties, and design novel molecules with desired attributes. researchgate.netacs.orgnih.govnih.govnih.gov | Accelerated discovery of novel and optimized drug candidates with improved therapeutic profiles. |

Strategic Directions for Further Preclinical Development of this compound

The successful translation of a promising compound like this compound from a laboratory curiosity to a clinical candidate hinges on a well-defined and strategically executed preclinical development plan. This phase is critical for demonstrating both efficacy and safety in non-human models, thereby providing the necessary foundation for human trials.

A key initial step is rigorous lead optimization . researchgate.net This involves the systematic modification of the this compound scaffold to enhance its therapeutic properties while minimizing undesirable characteristics. nih.gov The insights gained from SAR studies, guided by the advanced methodologies and predictive modeling discussed previously, will be instrumental in this process. The goal is to identify a lead candidate with an optimal balance of potency, selectivity, and favorable ADMET properties. orientjchem.orgdanaher.com

Concurrent with lead optimization, robust target validation is essential. nih.gov While initial studies may suggest a particular biological target, it is crucial to confirm that modulation of this target is indeed responsible for the observed therapeutic effect and is relevant to the disease of interest. This can be achieved through a combination of in vitro and in vivo techniques, including genetic knockdown or knockout models, to validate the target's role in the disease pathology. nih.gov

The identification of biomarkers is another critical component of preclinical development. youtube.com Biomarkers can serve multiple purposes, including patient stratification, monitoring of drug response, and as early indicators of efficacy or toxicity. For this compound, identifying pharmacodynamic biomarkers that demonstrate target engagement in vivo can provide early proof-of-concept and guide dose selection for further studies.

Finally, the optimized lead candidate must undergo comprehensive evaluation in relevant in vivo models of disease. nih.gov These studies are designed to assess the compound's efficacy in a physiological setting and to further evaluate its safety profile. The choice of animal model is crucial and should accurately reflect the human disease state as closely as possible. pandawainstitute.com Data from these in vivo studies are a critical component of the investigational new drug (IND) application required for initiating clinical trials. nih.gov

| Preclinical Strategy | Objective for this compound Development | Key Activities |

| Lead Optimization | To identify a clinical candidate with an optimal balance of efficacy, safety, and drug-like properties. researchgate.netnih.govdanaher.com | SAR-guided chemical synthesis, in vitro and in vivo screening, and ADMET profiling. |

| Target Validation | To confirm the biological target's role in the disease and its modulation by the drug candidate. nih.govnih.gov | Genetic and pharmacological studies in relevant cellular and animal models. |

| Biomarker Discovery | To identify and validate biomarkers for patient selection, monitoring of drug response, and assessment of safety. youtube.com | Proteomic, genomic, and metabolomic analyses of in vitro and in vivo samples. |

| In Vivo Efficacy & Safety Studies | To demonstrate proof-of-concept for efficacy and to establish a safety margin in relevant animal models. pandawainstitute.comnih.gov | Dose-ranging efficacy studies, toxicology studies, and pharmacokinetic/pharmacodynamic (PK/PD) modeling. |

Concluding Remarks on the Academic Significance of 5 Azepan 2 Yl Quinoline

Summary of Potential Research Contributions